molecular formula C20H34O3 B009031 15-oxo-11Z,13E-eicosadienoic acid

15-oxo-11Z,13E-eicosadienoic acid

Cat. No.: B009031
M. Wt: 322.5 g/mol
InChI Key: QZCMHXPXGACWLJ-QWAPPMFBSA-N
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Description

15-oxo-11Z,13E-eicosadienoic acid is a type of oxo fatty acid, specifically an oxoeicosadienoic acid. It is a metabolite derived from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This compound is part of the broader class of fatty acids and conjugates, and it plays a significant role in various biological processes, including inflammation and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-oxo-11Z,13E-eicosadienoic acid is typically synthesized through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the oxo group at the 15th position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, often involving purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

15-oxo-11Z,13E-eicosadienoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-oxo-11Z,13E-eicosadienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-oxo-11Z,13E-eicosadienoic acid involves its interaction with specific enzymes and receptors in the body. It inhibits the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators. By inhibiting this enzyme, this compound can reduce inflammation. Additionally, it may interact with other molecular targets involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of 5-lipoxygenase and its role in reducing inflammation. Its distinct oxo group at the 15th position differentiates it from other similar compounds and contributes to its specific biological activities .

Properties

IUPAC Name

(11Z,13E)-15-oxoicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMHXPXGACWLJ-QWAPPMFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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